3-Chloro-5-propoxypyridine
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Overview
Description
3-Chloro-5-propoxypyridine is an organic compound that belongs to the class of pyridines. It is characterized by a chlorine atom at the third position and a propoxy group at the fifth position of the pyridine ring. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-propoxypyridine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the propoxy group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-propoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
3-Chloro-5-propoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-propoxypyridine depends on its specific application. In general, it can interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler analog with only a chlorine atom on the pyridine ring.
5-Chloro-3-pyridineboronic acid: A boronic acid derivative used in cross-coupling reactions.
3-Chloro-2-hydrazinopyridine:
Uniqueness
3-Chloro-5-propoxypyridine is unique due to the presence of both a chlorine atom and a propoxy group on the pyridine ring
Properties
CAS No. |
861891-69-2 |
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Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-5-propoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 |
InChI Key |
KKHWIYNGQQCUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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